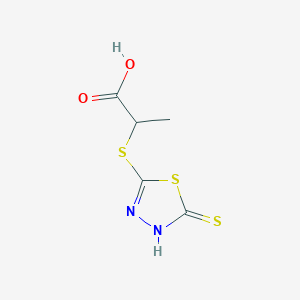

2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid

Description

Properties

IUPAC Name |

2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S3/c1-2(3(8)9)11-5-7-6-4(10)12-5/h2H,1H3,(H,6,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPMEDPHSLEAQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=NNC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30612791 | |

| Record name | 2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60725-23-7 | |

| Record name | 2-[(4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60725-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid

This technical guide provides a detailed exploration of the spectroscopic characterization of 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the expected spectroscopic data based on analogous structures and outlining the methodologies for empirical verification.

Introduction

This compound belongs to the 1,3,4-thiadiazole class of compounds, which are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The structural elucidation and purity assessment of this molecule are paramount for its development and application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

This guide will first present a predicted spectroscopic profile of the target molecule, drawing upon data from structurally related compounds. Subsequently, it will provide detailed, field-proven protocols for acquiring and interpreting the actual spectroscopic data.

Predicted Spectroscopic Profile

The following sections detail the anticipated spectroscopic data for this compound. These predictions are based on the known spectral characteristics of 1,3,4-thiadiazole derivatives and molecules containing a propanoic acid moiety.[3]

Molecular Structure

Caption: A plausible fragmentation pathway for this compound in negative ion mode mass spectrometry.

Experimental Protocols

The following protocols provide a framework for the empirical characterization of this compound.

General Sample Preparation

-

Purity: Ensure the sample is of high purity (>95%) as impurities can significantly complicate spectral interpretation. Recrystallization or column chromatography may be necessary.

-

Solvent Selection: Choose appropriate deuterated solvents for NMR (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) and spectroscopic grade solvents for UV-Vis and MS that do not interfere with the analysis.

¹H and ¹³C NMR Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

FT-IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol) with a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Data Acquisition: Record the spectrum over a range of 200-800 nm using a quartz cuvette.

-

Data Analysis: Determine the wavelength of maximum absorbance (λ_max).

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of a volatile acid or base if necessary to promote ionization.

-

Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). Acquire spectra in both positive and negative ion modes.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions. Propose fragmentation pathways consistent with the observed data.

Conclusion

The spectroscopic characterization of this compound is crucial for its structural confirmation and purity assessment. This guide provides a predicted spectroscopic profile based on the analysis of related compounds and detailed protocols for obtaining empirical data. The presented methodologies, when followed diligently, will enable researchers to unambiguously characterize this promising molecule, thereby facilitating its further investigation in various scientific domains.

References

-

Li, W.-Y., et al. (2014). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. De Gruyter. Available at: [Link] [3]2. MDPI. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. MDPI. Available at: [Link]

-

Hashem, A. B., et al. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Iraqi Journal of Oil and Industrial Research. Available at: [Link] [2]4. PubChem. 2-Amino-5-mercapto-1,3,4-thiadiazole. National Center for Biotechnology Information. Available at: [Link]

-

AL-Qadisiyha Journal For Science. (2014). Synthesis and Characterization of 2-(5-mercapto-1,3,4- thiadiazol. AL-Qadisiyha Journal For Science. Available at: [Link] 6. Digital Repository. (n.d.). Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Digital Repository. Available at: [Link] [1]7. Iraqi Academic Scientific Journals. (2017). Synthesis and Characterization of 2-(5-mercapto-1,3,4- thiadiazol -2-yl)isoindoline-1,3-dione (L) and It's Complexes with Some Transition Metals (Co(II) , Ni(II) , Cu(II) , Zn(II) and Cd(II)). Iraqi Academic Scientific Journals. Available at: [Link]

-

NIH. (n.d.). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. National Institutes of Health. Available at: [Link]

Sources

physicochemical properties of 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid

Introduction

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and unique coordination properties.[1][2] Within this class, this compound (MTPA) emerges as a molecule of significant interest. Its structure features multiple functional groups poised for interaction: a carboxylic acid for salt formation and hydrogen bonding, and two thione/thiol tautomeric groups that are excellent metal coordinating agents.[3]

This technical guide provides a comprehensive overview of the core physicochemical properties of MTPA, designed for researchers, scientists, and drug development professionals. We move beyond a simple data sheet to explain the causality behind experimental choices and the direct implications of these properties on potential applications, from drug design to corrosion inhibition.[4][5][6]

Molecular Structure and Core Properties

Understanding the fundamental structure of MTPA is the first step in harnessing its potential. The molecule's functionality is dictated by the interplay between its acidic propanoic acid moiety and the electron-rich thiadiazole ring with its two sulfur-containing groups.

Caption: Figure 2: Step-by-step workflow for the synthesis and purification of MTPA.

Experimental Protocol: Synthesis

-

Preparation: To a stirred solution of 2,5-dimercapto-1,3,4-thiadiazole (1 equiv.) in anhydrous DMF, add finely ground potassium carbonate (2.2 equiv.).

-

Addition: Slowly add a solution of 2-bromopropanoic acid (1.05 equiv.) in DMF dropwise over 30 minutes.

-

Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, pour the reaction mixture into a beaker of ice-cold water.

-

Acidification: Acidify the aqueous solution to a pH of 2-3 using 2M HCl. A precipitate should form.

-

Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude solid from an appropriate solvent system, such as an ethanol/water mixture, to yield pure MTPA. Dry the final product under vacuum.

Key Physicochemical Properties & Experimental Determination

The utility of MTPA in any application is governed by its physicochemical properties. The following section details these key parameters and provides robust, self-validating protocols for their determination.

Table 2: Summary of Physicochemical Properties

| Property | Expected/Analog Value | Significance |

|---|---|---|

| Melting Point (°C) | TBD (Analog: 168-169°C)[7] | Indicator of purity and solid-state stability. |

| pKa | TBD (Analog pKa₁ ~3.18)[7] | Governs ionization state, solubility, and biological interactions. |

| LogP | TBD | Measures lipophilicity, crucial for membrane permeability. |

| Aqueous Solubility | TBD | Determines bioavailability and formulation possibilities. |

Acidity (pKa)

Importance: MTPA possesses three potential acidic protons: one on the carboxylic acid and two from the thione/thiol groups. The pKa values are critical for predicting its charge state at a given pH, which profoundly impacts solubility, lipophilicity (LogD), and its ability to interact with biological targets or metal surfaces.

Experimental Protocol: Potentiometric Titration

-

Preparation: Accurately weigh ~10-20 mg of MTPA and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent, such as a 20:80 methanol:water mixture.

-

Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a calibrated pH electrode to monitor the solution pH.

-

Titration: Titrate the solution with a standardized, carbonate-free titrant (e.g., 0.1 M NaOH), adding small, precise aliquots.

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions in the resulting titration curve. Multiple inflection points will correspond to the different ionizable groups.

Lipophilicity (LogP / LogD)

Importance: Lipophilicity is a key determinant of a molecule's ability to cross biological membranes (ADME properties) and its partitioning behavior in multiphase systems. LogP represents the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for all ionic species.

Experimental Protocol: Shake-Flask Method (OECD 107)

-

System Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer at pH 7.4) and pre-saturate it with n-octanol. Likewise, pre-saturate n-octanol with the aqueous buffer.

-

Sample Preparation: Prepare a stock solution of MTPA in the aqueous buffer at a known concentration.

-

Partitioning: In a centrifuge tube, combine a precise volume of the MTPA solution with an equal volume of the pre-saturated n-octanol.

-

Equilibration: Agitate the tube at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to achieve complete separation of the aqueous and organic layers.

-

Quantification: Carefully remove an aliquot from the aqueous phase and determine the concentration of MTPA using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Calculation: The LogD is calculated as: Log₁₀ ( [MTPA]octanol / [MTPA]aqueous ), where [MTPA]octanol is determined by mass balance: ([MTPA]initial - [MTPA]aqueous).

Spectroscopic Profile

Importance: The spectroscopic fingerprint (NMR, IR, MS) is essential for unambiguous structural confirmation and purity assessment.

Expected Spectral Features:

-

¹H NMR (DMSO-d₆): A broad singlet for the carboxylic acid proton (>12 ppm), a quartet and doublet for the CH-CH₃ system of the propanoic moiety, and a very broad singlet for the SH/NH tautomeric protons.

-

¹³C NMR (DMSO-d₆): A signal for the carbonyl carbon (~170-175 ppm), two distinct signals for the thiadiazole ring carbons (~150-165 ppm), and signals for the propanoic acid carbons.

-

FT-IR (ATR): Broad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretch (~1700 cm⁻¹), C=N stretch (~1600 cm⁻¹), and potential S-H stretch (~2550 cm⁻¹).

-

Mass Spectrometry (ESI-): A prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 237.

Protocol: Acquiring ¹H NMR Spectrum

-

Sample Preparation: Dissolve 5-10 mg of pure, dry MTPA in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing exchangeable protons like -OH and -SH.

-

Instrument Setup: Transfer the solution to a clean NMR tube. Record the spectrum on a 400 MHz (or higher) spectrometer.

-

Data Acquisition: Acquire a standard proton spectrum. If necessary, perform a D₂O exchange experiment to confirm the assignment of exchangeable protons (the -OH and -SH signals will disappear).

-

Analysis: Process the spectrum (phasing, baseline correction) and integrate the signals. Chemical shifts should be referenced to the residual solvent peak (DMSO at ~2.50 ppm).

Relevance of Properties in Key Applications

The measured physicochemical properties directly inform the potential and optimization of MTPA in various fields.

Caption: Figure 3: Relationship between MTPA's properties and its primary applications.

-

Drug Development: For a molecule to be a viable drug candidate, it must balance water solubility (for bioavailability) with lipophilicity (for membrane passage). The pKa dictates its charge in the gut and blood, affecting absorption and distribution. The LogD at pH 7.4 is a more physiologically relevant predictor of cell permeability than LogP. [4][8]

-

Corrosion Inhibition: The efficacy of MTPA as a corrosion inhibitor hinges on its ability to adsorb onto a metal surface. [6]The nitrogen and sulfur atoms in the thiadiazole ring act as Lewis bases, donating electron pairs to vacant d-orbitals of metals like iron or steel, forming a protective coordination layer. [5][9]Its solubility in the corrosive medium (often acidic) is essential for it to reach the metal surface. The molecule's pKa will determine its protonation state and, consequently, its interaction mechanism with the charged metal surface.

Conclusion

This compound is a multifaceted compound whose potential is deeply rooted in its fundamental physicochemical properties. Its acidic nature, tunable lipophilicity, and potent metal-coordinating ability make it a compelling candidate for advanced applications in both pharmacology and materials science. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to confidently synthesize, characterize, and deploy this promising molecule in their work. A thorough experimental determination of the properties outlined herein is the critical next step toward unlocking its full potential.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Sun, W.-Y., et al. Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. [Link]

-

Al-Sultani, K. H., et al. Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. International Journal of Pharmaceutical and Bio-medical Science. [Link]

-

Ghandour, R., et al. Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. MDPI. [Link]

-

PubChem. 2-Amino-5-mercapto-1,3,4-thiadiazole. National Center for Biotechnology Information. [Link]

-

Saeedi, M., et al. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. National Institutes of Health. [Link]

-

Al-Obaidi, A. M. J. Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Digital Repository of Scientific Institutes. [Link]

-

Gomha, S. M., et al. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. MDPI. [Link]

-

Jasim, H. A. Synthesis and Characterization of 2-(5-mercapto-1,3,4- thiadiazol-2-yl)isoindoline-1,3-dione Ligand and Its Complexes with Some Metal Ions. AL-Qadisiyha Journal For Science. [Link]

-

Zu, H., et al. Structure design and performance investigation of 2-mercapto-5-methyl thiadiazole based ionic liquids as lubricants and corrosion inhibitors. ResearchGate. [Link]

-

PubChem. 5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol. National Center for Biotechnology Information. [Link]

-

Sharmin, S. EXPLORING CORROSION INHIBITION PROPERTIES OF THIADIAZOL COMPOUND FOR THE PROTECTION OF CARBON STEEL. BUET Institutional Repository. [Link]

-

Veleva, L., et al. Accumulation of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole in chitosan coatings for improved anticorrosive effect on zinc. PubMed. [Link]

-

Porcayo-Calderon, J., et al. Influence of the alkyl chain length of 2 amino 5 alkyl 1,3,4 thiadiazole compounds on the corrosion inhibition of steel immersed in sulfuric acid solutions. ResearchGate. [Link]

-

Englert, U., et al. N–H⋯S hydrogen bonding in 2-mercapto-5-methyl-1,3,4-thiadiazole. Synthesis and crystal structures of mercapto functionalised 1,3,4-thiadiazoles. ResearchGate. [Link]

-

Chemsrc. 2-(5-MERCAPTO-1,3,4-THIADIAZOL-2-YLTHIO)SUCCINIC ACID. Chemsrc. [Link]

-

Brieflands. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Brieflands. [Link]

Sources

- 1. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lib.buet.ac.bd:8080 [lib.buet.ac.bd:8080]

- 7. echemi.com [echemi.com]

- 8. brieflands.com [brieflands.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic Acid

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a life-saving therapeutic. Among these, aqueous solubility stands as a paramount hurdle that can prematurely terminate the development of otherwise promising candidates. Poor solubility directly impacts bioavailability, hindering a drug's ability to be absorbed and exert its pharmacological effect.[1] This is particularly pertinent for the class of 1,3,4-thiadiazole derivatives, which, despite their vast therapeutic potential across various diseases, often present significant solubility challenges.[2][3][4][5] This guide provides a comprehensive framework for characterizing the solubility profile of a specific, complex heterocyclic compound: 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid. The methodologies detailed herein are designed to furnish researchers, scientists, and drug development professionals with a robust, self-validating system for solubility assessment, ensuring data integrity and informed decision-making in preclinical development.

Understanding the Molecule: this compound

This compound is a multifaceted molecule featuring a 1,3,4-thiadiazole core. This heterocyclic scaffold is a privileged structure in medicinal chemistry, known to impart a wide range of biological activities, including antimicrobial and anticancer effects.[2][4] The molecule's structure, however, also presents inherent challenges to solubility. The presence of a carboxylic acid group suggests a pH-dependent solubility profile, while the mercapto groups and the overall aromaticity can contribute to low aqueous solubility due to strong intermolecular interactions in the solid state. A thorough understanding of these structural features is crucial for designing a comprehensive solubility assessment strategy.

Foundational Principles of Solubility Assessment

The solubility of a compound is not a singular value but rather a profile that is dependent on various environmental factors.[6] For an ionizable molecule such as this compound, the most critical factor is pH. The carboxylic acid moiety will be protonated at low pH, rendering the molecule less polar, while at higher pH, it will be deprotonated to its more soluble carboxylate form. Therefore, a comprehensive solubility analysis must be conducted across a physiologically relevant pH range.[7][8][9]

Furthermore, it is essential to distinguish between two key types of solubility:

-

Thermodynamic (or Equilibrium) Solubility: This is the true solubility of a compound at equilibrium in a given solvent system. It is a critical parameter for understanding the intrinsic physicochemical properties of the drug substance. The shake-flask method is the gold standard for determining thermodynamic solubility.[7][9]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock (typically in an organic solvent like DMSO) into an aqueous buffer. This is often more relevant to early-stage in vitro biological assays where compounds are introduced from DMSO stocks.[10]

Experimental Protocols for Determining the Solubility Profile

The following protocols are designed to provide a comprehensive understanding of the solubility of this compound.

Thermodynamic Solubility Determination via the Shake-Flask Method

This method is considered the benchmark for determining equilibrium solubility.[7][9]

Objective: To determine the equilibrium solubility of the target compound in various aqueous buffers.

Materials:

-

This compound (solid)

-

Phosphate buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 3.0

-

Bicarbonate buffer, pH 9.0

-

HPLC-grade water, acetonitrile, and methanol

-

Calibrated analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system with a UV detector

Step-by-Step Protocol:

-

Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 3.0, 7.4, and 9.0).

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of each buffer in separate vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Equilibration: Tightly seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended incubation allows the system to reach thermodynamic equilibrium.

-

Phase Separation: After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully collect an aliquot of the supernatant and dilute it with an appropriate mobile phase for HPLC analysis. Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a standard curve.

Data Interpretation: The concentration determined by HPLC represents the thermodynamic solubility of the compound at that specific pH.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assessment

This assay is crucial for mimicking the conditions of many in vitro biological screens.

Objective: To determine the concentration at which the compound precipitates when diluted from a DMSO stock into an aqueous buffer.

Materials:

-

A high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Aqueous buffer (e.g., PBS, pH 7.4).

-

96-well microplates.

-

Plate reader capable of measuring turbidity (nephelometry) or a UV-Vis spectrophotometer.

Step-by-Step Protocol:

-

Serial Dilution: Prepare a serial dilution of the DMSO stock solution in DMSO in a 96-well plate.

-

Addition to Buffer: Transfer a small volume of each DMSO dilution to another 96-well plate containing the aqueous buffer. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.

-

Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 2 hours) and then measure the turbidity of each well using a plate reader.

-

Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Caption: Kinetic Solubility Assay Workflow.

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative solubility data should be summarized in a structured table.

| Parameter | pH 3.0 | pH 7.4 | pH 9.0 | Comments |

| Thermodynamic Solubility (µg/mL) | Insert Value | Insert Value | Insert Value | Demonstrates the pH-dependent nature of solubility. |

| Kinetic Solubility (µM) | - | Insert Value | - | Relevant for in vitro assay design. |

Interpretation of Expected Results:

Due to the presence of the carboxylic acid group, it is anticipated that the thermodynamic solubility of this compound will be significantly lower at acidic pH (where the carboxyl group is protonated) and will increase as the pH becomes more alkaline (leading to the formation of the more soluble carboxylate anion). The kinetic solubility in a physiological buffer like PBS will provide a practical upper concentration limit for designing in vitro experiments that use DMSO as a co-solvent.

Strategies for Addressing Poor Solubility

Should the solubility of this compound prove to be a limiting factor, several formulation strategies can be explored:

-

Co-solvents: The use of water-miscible organic solvents, such as ethanol or polyethylene glycol (PEG), can enhance solubility.[11]

-

pH Adjustment: For formulations, maintaining a pH where the compound is in its more soluble ionized form is a viable strategy.

-

Use of Surfactants: The inclusion of non-ionic surfactants can aid in solubilization by forming micelles that encapsulate the drug molecule.[11]

-

Solid Dispersions: Creating a solid dispersion of the compound in a polymeric carrier can improve its dissolution rate and apparent solubility.[12]

Conclusion

A comprehensive understanding of the solubility profile of this compound is a non-negotiable prerequisite for its successful development as a therapeutic agent. The systematic approach outlined in this guide, encompassing both thermodynamic and kinetic solubility assessments, provides a robust framework for generating high-quality, reliable data. By diligently applying these methodologies, researchers can de-risk their drug discovery programs, enabling informed decisions on formulation strategies and ultimately paving the way for the clinical translation of novel thiadiazole-based therapies.

References

- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Pharmaceutical Potential: The Significance of Thiadiazole Derivatives in Drug Discovery.

- SAR Publication. (2023). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative.

- Wisdomlib. (2025). Thiadiazole Derivative: Significance and symbolism.

- PubMed. (2023). 1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance.

- Benchchem. Application Notes and Protocols for Determining the Solubility of Novel Compounds.

- (2024). Thiadiazole derivatives: synthesis, characterization, and antimicrobial potential.

- Scribd. Procedure For Determining Solubility of Organic Compounds.

- Slideshare. (2015). BCS Guideline for solubility and Dissolution.pptx.

- YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- SpringerLink. (1977). A simple method of determining the aqueous solubility of organic substances.

- PubMed Central. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.

- Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5.

- Google Patents. (2005). Method for determining solubility of a chemical compound.

- ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.

- ResearchGate. The effect of different polymers on the solubility, permeability and distribution of poor soluble 1,2,4-thiadiazole derivative.

- IJNRD. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.

- PubMed. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes.

- Benchchem. Technical Support Center: Overcoming Low Solubility of 1,2,3-Thiadiazole Derivatives.

- ResearchGate. (2025). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives.

- Iraqi Journal of Industrial Research. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4.

- ResearchGate. Polymeric composites of 1,2,4-thiadiazole: solubility, dissolution and permeability assay.

- PubChem. 2-Amino-5-mercapto-1,3,4-thiadiazole.

- MDPI. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole.

- ResearchGate. (2025). Thermodynamic properties of 2-mercapto-, 2,5-dimethyl- and 2-mercapto-5-methyl-1,3,4-thiadiazole.

- ResearchGate. Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole.

- Iraqi Journal of Industrial Research. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole.

- AL-Qadisiyha Journal For Science. (2014). *Synthesis and Characterization of 2-(5-mercapto-1,3,4- thiadiazol.

- Echemi. (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid.

- Sigma-Aldrich. 3-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid.

- Chemsrc. (2025). CAS#:125605-97-2 | 2-(5-MERCAPTO-1,3,4-THIADIAZOL-2-YLTHIO)SUCCINIC ACID.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It’s Derivative | SAR Publication [sarpublication.com]

- 3. wisdomlib.org [wisdomlib.org]

- 4. 1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wisdomlib.org [wisdomlib.org]

- 6. ijnrd.org [ijnrd.org]

- 7. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ema.europa.eu [ema.europa.eu]

- 9. database.ich.org [database.ich.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

crystal structure analysis of 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid

An In-depth Technical Guide to the Crystal Structure Analysis of 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of this compound, a molecule of interest in medicinal chemistry due to the prevalence of the 1,3,4-thiadiazole scaffold in pharmacologically active compounds.[1][2] While a specific crystal structure for this exact molecule is not publicly available, this guide will serve as a procedural roadmap for researchers, from synthesis and purification to crystallization, data collection, and structure elucidation. By following the principles and protocols outlined herein, researchers can obtain a definitive three-dimensional structure, which is invaluable for understanding its physicochemical properties and for guiding drug design efforts.

Introduction: The Significance of Structural Elucidation

The 1,3,4-thiadiazole ring is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The title compound, this compound, incorporates this key heterocycle and presents multiple points for potential intermolecular interactions, making its solid-state structure crucial for understanding its behavior.

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5] This information provides insights into:

-

Molecular Conformation: The spatial arrangement of the molecule's atoms.

-

Intermolecular Interactions: Hydrogen bonding, van der Waals forces, and other non-covalent interactions that dictate the crystal packing.

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms, which can have different physical properties.

For drug development professionals, this knowledge is critical for formulation, understanding solubility, and designing more potent analogues.

Synthesis and Purification: The Foundation of Quality Crystals

Obtaining high-quality single crystals is contingent on the purity of the compound. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction data.

Proposed Synthesis

A plausible synthetic route to this compound involves the reaction of 2,5-dimercapto-1,3,4-thiadiazole with a suitable propanoic acid derivative. A general two-step synthesis is proposed below:

Step 1: Synthesis of 2,5-dimercapto-1,3,4-thiadiazole

This starting material can be synthesized from hydrazine and carbon disulfide in the presence of a base.

Step 2: Alkylation with 2-bromopropanoic acid

The target compound can then be synthesized by reacting 2,5-dimercapto-1,3,4-thiadiazole with 2-bromopropanoic acid in the presence of a base like triethylamine in a suitable solvent such as ethanol or DMF.

Purification Protocol

The crude product should be purified to >99% purity, as confirmed by techniques such as NMR spectroscopy and HPLC. Recrystallization is often a suitable method for purification and can sometimes directly yield X-ray quality crystals.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C5H6N2O2S3 | PubChem[6] |

| Molecular Weight | 222.31 g/mol | PubChem[6] |

| Appearance | Expected to be a white or pale yellow solid | General knowledge |

Crystallization: The Art and Science of Growing Single Crystals

The goal of crystallization is to slowly bring a solution of the compound to a state of supersaturation, allowing for the orderly growth of a single crystal.[7][8][9] Several methods can be employed, and the choice of solvent is critical.[7][10]

Solvent Selection

A good solvent for crystallization is one in which the compound is moderately soluble.[7] Highly soluble compounds tend to precipitate quickly, forming small crystals, while poorly soluble compounds may not crystallize at all. A screening of common laboratory solvents is recommended.

Crystallization Techniques

1. Slow Evaporation: This is the simplest method.[8][9]

-

Protocol:

-

Dissolve the purified compound in a suitable solvent to near saturation.

-

Filter the solution to remove any particulate matter.

-

Place the solution in a clean vial, covered loosely with a cap or parafilm with a few needle holes to allow for slow evaporation.

-

Store the vial in a vibration-free location and observe over several days to weeks.[7]

-

2. Vapor Diffusion: This technique is highly effective for growing high-quality crystals.[9]

-

Protocol:

-

Dissolve the compound in a small amount of a relatively non-volatile solvent (the "solvent").

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

-

Add a more volatile solvent in which the compound is insoluble (the "anti-solvent") to the larger container, ensuring the level is below the top of the inner vial.

-

The anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.

-

3. Slow Cooling: This method is useful when the compound's solubility is highly dependent on temperature.

-

Protocol:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator). Insulating the container can help slow the cooling rate.

-

Diagram 1: Experimental Workflow for Crystallization

Caption: Workflow from purified compound to X-ray diffraction analysis.

X-ray Diffraction Analysis

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it can be analyzed using a single-crystal X-ray diffractometer.[5]

Data Collection

The crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas to minimize thermal motion of the atoms. It is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

Structure Solution and Refinement

The collected diffraction data (intensities and positions of the spots) are used to calculate an electron density map of the unit cell. From this map, the positions of the atoms can be determined. This initial model is then refined against the experimental data to improve the accuracy of the atomic positions, thermal parameters, and other structural details.

Interpreting the Crystal Structure: A Hypothetical Case Study

While an experimental structure is not available, we can predict some key structural features of this compound based on its chemical composition.

Table 2: Predicted Structural Parameters

| Parameter | Predicted Value/Feature | Significance |

| Hydrogen Bonding | The carboxylic acid group is a strong hydrogen bond donor and acceptor. The nitrogen atoms in the thiadiazole ring can also act as hydrogen bond acceptors. | These interactions will likely play a dominant role in the crystal packing, potentially forming dimers or extended chains. |

| Tautomerism | The mercapto group can exist in a thione tautomeric form. | The crystal structure will definitively show which tautomer is present in the solid state. |

| Conformation | The propanoic acid side chain can adopt various conformations. | The observed conformation will be the one that is most stable in the crystalline environment. |

Diagram 2: Potential Intermolecular Interactions

Caption: Potential hydrogen bonding interactions in the crystal lattice.

Conclusion

The determination of the crystal structure of this compound is a critical step in its characterization. This guide has provided a comprehensive overview of the necessary steps, from synthesis and purification to crystallization and X-ray analysis. The resulting three-dimensional structure will provide invaluable insights for researchers in medicinal chemistry and drug development, paving the way for the rational design of new therapeutic agents.

References

-

University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available from: [Link]

-

Staples, R.J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, E81(10), 895-905. Available from: [Link]

-

Thorn, A. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section A: Foundations and Advances, A80(4), 283-292. Available from: [Link]

-

Wikipedia. X-ray crystallography. Available from: [Link]

-

University of Florida, Center for Xray Crystallography. Crystal Growing Tips. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

De Gruyter. Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Available from: [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis, characterization, and antimicrobial evaluation of thiadiazole derivatives derived from 2-amino-5-thio-1,3,4. Organic and Medicinal Chemistry Letters, 2(1), 1-5. Available from: [Link]

-

PubChem. 2-Amino-5-mercapto-1,3,4-thiadiazole. Available from: [Link]

-

MDPI. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Available from: [Link]

-

National Center for Biotechnology Information. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Available from: [Link]

-

Iraqi Journal of Pharmaceutical Sciences. Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Available from: [Link]

-

PubChem. 5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol. Available from: [Link]

-

MDPI. Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Available from: [Link]

-

AL-Qadisiyha Journal For Science. Synthesis and Characterization of 2-(5-mercapto-1,3,4- thiadiazol. Available from: [Link]

-

Brieflands. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Available from: [Link]

Sources

- 1. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 2. brieflands.com [brieflands.com]

- 3. mdpi.com [mdpi.com]

- 4. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. This compound | C5H6N2O2S3 | CID 21388503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. How To [chem.rochester.edu]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 10. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the compound's spectral features, underpinned by established scientific principles and field-proven insights.

Introduction: The Significance of NMR in Characterizing Heterocyclic Compounds

This compound is a multifaceted heterocyclic compound featuring a 1,3,4-thiadiazole core. This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such novel compounds. By providing detailed information about the chemical environment of each proton and carbon atom, NMR allows for unambiguous confirmation of the molecular structure.

This guide will delve into the predicted ¹H and ¹³C NMR chemical shifts for this molecule, provide a robust experimental protocol for acquiring high-quality spectra, and explain the rationale behind the experimental design.

Molecular Structure and Atom Labeling

To facilitate a clear correlation between the NMR data and the molecular structure, the atoms of this compound are systematically labeled as depicted in the diagram below.

Caption: Step-by-step workflow for NMR sample preparation.

Spectrometer Parameters

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 0 - 16 ppm.

-

Number of Scans: 16 to 64, to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds. A longer delay may be necessary for quantitative analysis.

-

Acquisition Time: Approximately 2-3 seconds.

For ¹³C NMR:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 0 - 200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time: Approximately 1-2 seconds.

Rationale for Parameter Choices:

-

DMSO-d₆ as Solvent: This solvent is ideal for polar compounds and its residual proton peak (~2.50 ppm) does not typically overlap with the signals of interest. The broad water peak in DMSO-d₆ can be minimized by using a freshly opened solvent bottle.

-

TMS as Internal Standard: TMS is chemically inert and its single, sharp peak at 0 ppm provides a reliable reference for chemical shifts.

-

Number of Scans: The number of scans is a trade-off between the desired signal-to-noise ratio and the experimental time. For the less sensitive ¹³C nucleus, a higher number of scans is necessary.

Trustworthiness and Self-Validation

The integrity of the obtained NMR data relies on a self-validating system. This is achieved through:

-

Purity Assessment: The ¹H NMR spectrum should be carefully inspected for any impurity peaks. The integration of the signals should correspond to the number of protons in the molecule.

-

Solvent Peak Reference: The residual solvent peak of DMSO-d₆ at approximately 2.50 ppm can be used as a secondary internal reference to validate the TMS signal.

-

2D NMR Experiments: For unambiguous assignment, especially in more complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended. COSY reveals proton-proton couplings, while HSQC correlates directly bonded proton and carbon atoms.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral characteristics of this compound. By combining predictive data with a detailed and validated experimental protocol, researchers and scientists are equipped with the necessary information to confidently characterize this and similar heterocyclic compounds. The principles and methodologies outlined herein are grounded in authoritative spectroscopic knowledge and are designed to ensure the generation of accurate and reproducible NMR data, a cornerstone of modern chemical research and drug development.

References

- ResearchGate. (n.d.). Assigned ¹H- and ¹³C-NMR chemical shifts of 1,3,4-thiadiazole 58.

- Taylor & Francis Online. (n.d.). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles.

- PubMed Central. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.

- ResearchGate. (2016). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles.

- ResearchGate. (n.d.). ¹H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3.

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

Iraqi Journal of Industrial Research. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]

-

MDPI. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Retrieved from [Link]

- ResearchGate. (n.d.). ¹H-NMR and ¹³C-NMR spectra of carboxylic acid containing polyamide.

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

YouTube. (2019). Spectroscopy of carboxylic acids and their derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-mercapto-1,3,4-thiadiazole. Retrieved from [Link]

-

De Gruyter. (2025). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Retrieved from [Link]

-

AL-Qadisiyha Journal For Science. (2014). Synthesis and Characterization of 2-(5-mercapto-1,3,4- thiadiazol-2-yl)isoindoline -1,3-dione Ligand and its Complexes. Retrieved from [Link]

An In-Depth Technical Guide to the Infrared Spectroscopic Analysis of 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid

Introduction

The compound 2-((5-mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid is a multifaceted molecule featuring a confluence of functional groups that make it a subject of significant interest in medicinal chemistry and materials science. Derivatives of 1,3,4-thiadiazole are widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The structural verification of such compounds is a critical step in their synthesis and development. Infrared (IR) spectroscopy provides a powerful, non-destructive technique for identifying the key functional groups within a molecule, thereby confirming its identity and purity.[4]

This guide offers a detailed analysis of the expected Fourier Transform Infrared (FTIR) spectrum of this compound. We will dissect the molecule's structure, explain the vibrational modes of each functional group, and provide a logical workflow for spectral interpretation. A crucial focus will be placed on the thione-thiol tautomerism inherent to the 5-mercapto-1,3,4-thiadiazole moiety, a phenomenon that profoundly influences the resulting spectrum.

Molecular Structure and Key Functional Groups

To interpret its IR spectrum, we must first deconstruct the molecule into its constituent functional groups. Each group possesses unique vibrational frequencies that act as a "fingerprint."

Caption: Molecular structure of this compound.

The Critical Aspect: Thiol-Thione Tautomerism

A pivotal consideration for the 5-mercapto-1,3,4-thiadiazole core is its existence in a tautomeric equilibrium between the thiol form and the thione form.[5] Computational studies on similar structures suggest that the thione form is often the more stable tautomer.[6] This equilibrium dramatically alters the expected IR spectrum.

-

Thiol Form: Contains an S-H bond and a C=N bond within the ring.

-

Thione Form: Contains an N-H bond and a C=S (thiocarbonyl) bond.

The presence or absence of characteristic S-H, N-H, and C=S stretching bands will provide definitive evidence for the predominant tautomer in the solid state (assuming a KBr pellet or ATR analysis).

Detailed Spectral Analysis: A Region-by-Region Interpretation

The 4000-2500 cm⁻¹ Region: O-H, N-H, C-H, and S-H Stretches

This high-wavenumber region is dominated by stretching vibrations of bonds to hydrogen.

-

O-H Stretch (Carboxylic Acid): The most prominent feature will be an extremely broad absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[7][8] This exceptional broadness is a hallmark of carboxylic acids and arises from the strong intermolecular hydrogen bonding that forms stable dimers.[9]

-

C-H Stretch (Alkyl): Superimposed on the broad O-H band, sharp peaks between 3000 cm⁻¹ and 2850 cm⁻¹ will be visible.[10] These correspond to the asymmetric and symmetric stretching vibrations of the CH and CH₃ groups in the propanoic acid chain.

-

N-H Stretch (Thione Tautomer): If the thione form is dominant, a moderate to strong absorption band is expected in the 3400-3100 cm⁻¹ region, corresponding to the N-H stretching of the thiadiazole ring. Its presence would be a strong indicator against the thiol form.

-

S-H Stretch (Thiol Tautomer): Conversely, if the thiol form is present, a weak and sharp absorption band should appear between 2600-2550 cm⁻¹. This peak is notoriously weak and can sometimes be obscured by other absorptions, but its presence would confirm the thiol structure.

The 1800-1500 cm⁻¹ Region: Carbonyl and Imine Stretches

This region is diagnostic for double bonds.

-

C=O Stretch (Carboxylic Acid): An intense, sharp absorption band between 1760-1690 cm⁻¹ is the unmistakable signature of the carbonyl group.[11] For a hydrogen-bonded dimer, this peak typically appears closer to 1710 cm⁻¹.[7] Its high intensity is due to the large change in dipole moment during the stretching vibration.

-

C=N Stretch (Thiadiazole Ring): The thiadiazole ring contains C=N bonds, which are expected to produce one or more stretching bands in the 1650-1550 cm⁻¹ range. These peaks are typically of medium to strong intensity.

The Fingerprint Region (<1500 cm⁻¹)

This region contains a wealth of complex vibrations, including bending, scissoring, and skeletal vibrations that are unique to the molecule as a whole.[10]

-

O-H Bend (Carboxylic Acid): An in-plane bend for the O-H group is expected around 1440-1395 cm⁻¹. A broad out-of-plane bend may also be observed near 950-910 cm⁻¹.[9]

-

C-H Bends (Alkyl): Asymmetric and symmetric bending vibrations for the CH₃ group and scissoring for the CH group will appear in the 1470-1370 cm⁻¹ range.

-

C-O Stretch (Carboxylic Acid): A medium to strong intensity band corresponding to the C-O single bond stretch, coupled with the O-H bend, is found between 1320-1210 cm⁻¹.[9]

-

C=S Stretch (Thione Tautomer): This is a key diagnostic peak. If the molecule exists as the thione, a medium to strong band for the thiocarbonyl stretch should be present in the 1250-1020 cm⁻¹ region. The presence of this band, coupled with an N-H stretch, would provide conclusive evidence for the thione tautomer.

-

C-S Stretches (Thioether and Ring): The C-S single bond stretches from both the thioether linkage and the thiadiazole ring are typically weak and appear in the 800-600 cm⁻¹ range.[12][13] These peaks can be difficult to assign definitively due to their low intensity and the complexity of the fingerprint region.

Summary of Expected Vibrational Frequencies

The following table consolidates the expected IR absorption bands for this compound, accounting for the likely dominant thione tautomer.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3400 - 3100 | N-H (Thione) | Stretch | Medium - Strong |

| 3300 - 2500 | O-H (Carboxylic Acid) | Stretch (H-bonded) | Strong, Very Broad |

| 3000 - 2850 | C-H (Alkyl) | Stretch | Medium, Sharp |

| 1760 - 1690 | C=O (Carboxylic Acid) | Stretch | Strong, Sharp |

| 1650 - 1550 | C=N (Thiadiazole) | Stretch | Medium - Strong |

| 1470 - 1370 | C-H (Alkyl) | Bend | Medium |

| 1440 - 1395 | O-H (Carboxylic Acid) | In-plane Bend | Medium |

| 1320 - 1210 | C-O (Carboxylic Acid) | Stretch | Medium - Strong |

| 1250 - 1020 | C=S (Thione) | Stretch | Medium - Strong |

| 950 - 910 | O-H (Carboxylic Acid) | Out-of-plane Bend | Medium, Broad |

| 800 - 600 | C-S (Thioether/Ring) | Stretch | Weak |

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

Trustworthy data begins with meticulous sample preparation and data acquisition.

Methodology: KBr Pellet Technique

-

Preparation: Gently grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) using an agate mortar and pestle. The goal is a fine, homogeneous powder. Causality: Grinding ensures the sample is dispersed evenly, reducing scattering effects and producing sharp, well-defined peaks.

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. Causality: High pressure fuses the KBr into a solid matrix that is transparent to IR radiation, holding the sample in the beam path.

-

Data Acquisition: Place the KBr pellet in the spectrometer's sample holder.

-

Background Scan: Perform a background scan with an empty sample compartment to measure the spectrum of the atmospheric CO₂ and water vapor. Causality: This background is subtracted from the sample scan to ensure the final spectrum contains only absorptions from the sample itself.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded from 4000 cm⁻¹ to 400 cm⁻¹.

Workflow for Spectral Interpretation

A systematic approach is essential for accurate spectral analysis. The following workflow guides the researcher from the raw spectrum to a confirmed structure.

Caption: Logical workflow for the IR spectral analysis of the target molecule.

Conclusion

The IR spectrum of this compound is rich with information. The definitive signatures are the extremely broad O-H stretch and the intense C=O stretch, which unequivocally confirm the carboxylic acid moiety. The most insightful aspect of the analysis lies in determining the dominant tautomeric form of the 5-mercapto-1,3,4-thiadiazole ring. The presence of N-H and C=S absorptions, coupled with the absence of a distinct S-H peak, provides compelling evidence for the prevalence of the thione tautomer. This detailed spectroscopic guide provides researchers and drug development professionals with the foundational knowledge to confidently verify the structure of this important class of heterocyclic compounds.

References

- JOCPR. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from Journal of Chemical and Pharmaceutical Research.

- Soptrajanov, B., & Ewing, G. E. (1966). Infrared and Raman spectra of 1,2,5-thiadiazole. Spectrochimica Acta, 22(8), 1417-1426.

-

Royal Society of Chemistry. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. [Link]

-

PubMed. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. [Link]

-

MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8087. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

SciSpace. (n.d.). Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

MDPI. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5435. [Link]

-

ResearchGate. (2014). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. [Link]

-

PubChem. (n.d.). 2-Amino-5-mercapto-1,3,4-thiadiazole. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. [Link]

-

MDPI. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Molecules, 29(9), 1987. [Link]

-

Defense Technical Information Center. (1989). Computation of Vibrational Frequencies in Mercaptans, Alcohols, and Sulfides. [Link]

-

ResearchGate. (n.d.). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1.... [Link]

-

ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT), DOPO, and VAP. [Link]

-

MDPI. (2018). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Molecules, 23(10), 2465. [Link]

-

Iraqi Journal of Organic and Inorganic Chemistry. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

-

ResearchGate. (2010). Ab initio study of the tautomerism of 2,5-substituted diazoles. [Link]

-

ResearchGate. (2018). (PDF) Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. [Link]

-

YouTube. (2023). What Is Vibrational Frequency In IR Spectroscopy? - Chemistry For Everyone. [Link]

-

ResearchGate. (n.d.). FTIR spectra of petroleum thioethers with different treatment.... [Link]

- National Institutes of Health. (2016). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian Journal of Pharmaceutical Research, 15(4), 795–804.

-

OpenStax. (n.d.). Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. [Link]

Sources

- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Amino-5-mercapto-1,3,4-thiadiazole | C2H3N3S2 | CID 2723847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. echemi.com [echemi.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to the Biological Activity of Novel 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This technical guide delves into the synthesis and multifaceted biological activities of a novel class of derivatives: 2-((5-mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid and its analogues. We will explore their potential as antimicrobial, antioxidant, and anticancer agents, providing a comprehensive overview of their synthesis, mechanisms of action, and the established protocols for their biological evaluation. This document serves as a foundational resource for researchers engaged in the discovery and development of new therapeutic agents based on this promising heterocyclic core.

The Versatile 1,3,4-Thiadiazole Nucleus: A Gateway to Diverse Bioactivity

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This structural motif is a privileged scaffold in drug discovery, conferring a unique combination of physicochemical properties that contribute to its wide range of biological activities.[1] The presence of the =N-C-S- moiety and the ring's aromaticity are believed to contribute to its metabolic stability and low toxicity in biological systems.[2] Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticonvulsant, antioxidant, and anticancer properties.[3][4]

The core focus of this guide, this compound, introduces a propanoic acid moiety attached to the thiadiazole ring through a thioether linkage. This specific structural feature opens new avenues for derivatization, allowing for the synthesis of esters and amides with potentially enhanced biological activities and modulated pharmacokinetic profiles.

Synthetic Pathways to this compound Derivatives

The synthesis of the target compounds and their derivatives typically commences with the preparation of the core 2,5-dimercapto-1,3,4-thiadiazole. This key intermediate can be synthesized from hydrazine and carbon disulfide in the presence of a base. Subsequent derivatization allows for the introduction of the propanoic acid side chain and further modifications.

Synthesis of the Core Intermediate: 2,5-Dimercapto-1,3,4-thiadiazole

A common and efficient method for the synthesis of 2,5-dimercapto-1,3,4-thiadiazole involves the reaction of hydrazine with carbon disulfide in an alkaline medium. The reaction proceeds through the formation of a dithiocarbazate intermediate, which then cyclizes to form the thiadiazole ring.

Introduction of the Propanoic Acid Moiety

The propanoic acid side chain can be introduced by reacting 2,5-dimercapto-1,3,4-thiadiazole with a suitable three-carbon synthon. A plausible synthetic route involves the S-alkylation of one of the thiol groups with a 2-halopropanoic acid or its ester derivative. The reaction is typically carried out in the presence of a base to facilitate the formation of the thiolate anion, which then acts as a nucleophile.

A documented approach for a related structure involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with methyl or butyl 2-bromopropanoate to yield the corresponding propanoate esters.[5] While the starting material in this documented synthesis is the 2-amino-5-mercapto derivative, the principle of S-alkylation at the thiol group is directly applicable to the synthesis of the target compounds from 2,5-dimercapto-1,3,4-thiadiazole.

Derivatization of the Propanoic Acid

The carboxylic acid group of this compound is a versatile handle for further derivatization, enabling the synthesis of a library of ester and amide analogues.

-

Esterification: The carboxylic acid can be converted to its corresponding esters by reaction with various alcohols in the presence of an acid catalyst.

-

Amidation: Amide derivatives can be prepared by activating the carboxylic acid, for example, with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by reaction with a primary or secondary amine.

Figure 1: Synthetic workflow for the preparation of the title compounds and their derivatives.

Antimicrobial Potential: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens represents a significant global health threat, necessitating the urgent development of novel antimicrobial agents. The 1,3,4-thiadiazole scaffold has been extensively investigated for its antimicrobial properties.[4][6]

While specific antimicrobial data for this compound derivatives are not extensively reported in the current literature, the known bioactivity of related compounds suggests that these novel derivatives are promising candidates for antimicrobial screening. For instance, various 2-amino-5-mercapto-1,3,4-thiadiazole derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[7]

Proposed Mechanisms of Antimicrobial Action

The antimicrobial activity of thiadiazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. Potential mechanisms include:

-

Enzyme Inhibition: The sulfur and nitrogen atoms in the thiadiazole ring can coordinate with metal ions in the active sites of key bacterial enzymes, leading to their inhibition.

-

Disruption of Cell Wall Synthesis: Some heterocyclic compounds are known to interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

-

Inhibition of Protein Synthesis: Thiadiazole derivatives may bind to ribosomal subunits, thereby inhibiting protein synthesis.

Standardized Protocol for Antimicrobial Susceptibility Testing

To ensure the reliability and reproducibility of antimicrobial activity data, it is imperative to adhere to standardized testing protocols. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing.[3][8]

Experimental Protocol: Broth Microdilution Method (CLSI M07)

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.

-

Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific test organism.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) of the test compounds.

Antioxidant Properties: Combating Oxidative Stress

Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases. The 1,3,4-thiadiazole nucleus, particularly when substituted with thiol groups, is a promising scaffold for the development of novel antioxidants.[9]

Mechanisms of Antioxidant Action

The antioxidant activity of this compound derivatives can be attributed to several mechanisms:

-

Radical Scavenging: The thiol group (-SH) can donate a hydrogen atom to neutralize free radicals.

-

Metal Chelation: The heteroatoms in the thiadiazole ring can chelate pro-oxidant metal ions, such as iron and copper, preventing them from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals.

Standardized Assays for Antioxidant Activity Evaluation

A comprehensive assessment of antioxidant potential requires the use of multiple assays that probe different mechanisms of action.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: Add various concentrations of the test compound to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature.

-

Measurement: Measure the decrease in absorbance at a specific wavelength (typically around 517 nm). The percentage of radical scavenging activity is then calculated.

Experimental Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay

-

Preparation of FRAP Reagent: Prepare a fresh FRAP reagent by mixing acetate buffer, 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) solution, and ferric chloride solution.

-

Reaction Mixture: Add the test compound to the FRAP reagent.

-

Incubation: Incubate the mixture at 37°C.

-

Measurement: Measure the absorbance of the colored ferrous-TPTZ complex at a specific wavelength (typically around 593 nm). The antioxidant capacity is determined from a standard curve of a known antioxidant, such as Trolox.[10]

Anticancer Activity: A Promising Avenue for New Therapeutics

The 1,3,4-thiadiazole scaffold is present in several clinically used and experimental anticancer agents.[11] These compounds exert their cytotoxic effects through various mechanisms, including enzyme inhibition, disruption of cell signaling pathways, and induction of apoptosis. N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, for example, have been shown to exhibit cytotoxic activity against various cancer cell lines.[3]

Potential Mechanisms of Anticancer Action

The anticancer potential of this compound derivatives may be mediated by several mechanisms:

-

Inhibition of Tyrosine Kinases: Many heterocyclic compounds are known to inhibit tyrosine kinases, which are often overactive in cancer cells and play a crucial role in cell proliferation and survival.

-

Induction of Apoptosis: These derivatives may trigger the programmed cell death pathway in cancer cells by activating caspases and modulating the expression of pro- and anti-apoptotic proteins.

-

DNA Intercalation: The planar aromatic structure of the thiadiazole ring may allow for intercalation into the DNA double helix, leading to the inhibition of DNA replication and transcription.

Standardized Protocol for In Vitro Cytotoxicity Assessment

The MTT assay is a widely used colorimetric assay to assess cell viability and the cytotoxic potential of chemical compounds.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

-